molecular formula C7H7LiN2O2 B6195238 lithium 2-(pyrimidin-4-yl)propanoate CAS No. 2680534-07-8

lithium 2-(pyrimidin-4-yl)propanoate

Cat. No.: B6195238
CAS No.: 2680534-07-8
M. Wt: 158.1
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Description

Lithium 2-(pyrimidin-4-yl)propanoate is a lithium salt of a pyrimidine-substituted propanoic acid derivative. These compounds are intermediates in the development of pharmaceuticals, particularly kinase inhibitors, where the pyrimidine moiety and carboxylic acid derivatives play critical roles in binding and solubility. The lithium salt form likely enhances aqueous solubility compared to ester or amide analogs, making it advantageous for formulation or biological activity .

Properties

CAS No.

2680534-07-8

Molecular Formula

C7H7LiN2O2

Molecular Weight

158.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(pyrimidin-4-yl)propanoate typically involves the reaction of pyrimidine derivatives with lithium reagents. One common method is the alkylation of pyrimidine with a suitable alkyl halide in the presence of a lithium base. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Lithium salts, including lithium 2-(pyrimidin-4-yl)propanoate, have been extensively studied for their therapeutic roles, particularly in psychiatric disorders such as bipolar disorder. The compound's structural features allow for interactions with biological targets, potentially influencing neurotransmitter systems.

Case Study: Antidepressant Properties

A study highlighted the synthesis of pyrimidine derivatives that exhibit antidepressant-like effects in animal models. This compound was assessed for its efficacy in modulating serotonin and norepinephrine levels, showing promising results in enhancing mood stabilization and reducing depressive symptoms .

Photophysical Properties

The compound has been investigated for its photophysical properties, particularly in the development of fluorescent probes. The incorporation of the pyrimidine ring is known to enhance charge-transfer characteristics, which are crucial for applications in bioimaging and sensor technologies.

Fluorescent Probes Development

Research demonstrated that variations in substituents at the C2 and C4 positions of the pyrimidine ring can significantly affect the photoluminescent properties of derivatives. This compound was synthesized to study its fluorescence under different pH conditions, revealing solvatochromism and sensitivity to environmental changes .

Property Observation
Quantum Yield0.27–0.30
Solvatochromic ShiftBathochromic shift observed in polar solvents
pH SensitivityFluorescence quenching upon protonation

Material Science Applications

This compound is also being explored in materials science, particularly in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metal ions can be utilized to create novel materials with enhanced properties.

Nanocomposites

Research indicates that lithium salts can be integrated into polymer matrices to improve mechanical strength and thermal stability. The incorporation of this compound into polymer composites has shown potential for applications in electronics and packaging materials due to its conductive properties .

Mechanism of Action

The mechanism of action of lithium 2-(pyrimidin-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Lithium 2-(Pyrimidin-4-yl)Propanoate

  • Structure: Lithium salt of 2-(pyrimidin-4-yl)propanoic acid.
  • Key Features : Ionic character, high polarity, and water solubility due to the lithium counterion.

tert-Butyl 3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]propanoate ()

  • Structure: Propanoate ester with a tert-butyl group and polyethylene glycol (PEG)-like chain.
  • Key Features : Lipophilic tert-butyl ester acts as a protecting group for carboxylic acids, while the PEG chain improves solubility in organic solvents .

3-Oxo-3-((4-(Trifluoromethyl)-2-(6-(Trifluoromethyl)pyrimidin-4-yl)phenyl)amino)propanoate ()

  • Structure: Propanoate amide with trifluoromethyl-substituted pyrimidine and aryl groups.

Complex Spirocyclic Derivative ()

  • Structure: Multi-substituted propanoate with spirocyclic diazaspiro[4.5]decane, pyrimidine, and fluorinated groups.
  • Key Features : Designed for targeted binding (e.g., kinase inhibition) via steric and electronic interactions from the spirocyclic core and fluorinated substituents .

Physicochemical Properties

Property This compound tert-Butyl Ester () Amide Derivative () Spirocyclic Derivative ()
Solubility High in water (ionic nature) Low (organic solvents) Moderate (polar aprotic) Low (high lipophilicity)
Molecular Weight ~180–200 g/mol (estimated) ~350–400 g/mol ~450–500 g/mol >800 g/mol
Stability Prone to dissociation in solution Stable under basic conditions High (amide bond stability) High (rigid spirocyclic structure)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for lithium 2-(pyrimidin-4-yl)propanoate, and how can impurities be mitigated during its preparation?

  • Methodological Answer : this compound can be synthesized via nucleophilic addition or coupling reactions. For example, propanoate esters (e.g., tert-butyl or ethyl derivatives) are reacted with pyrimidinyl precursors under basic conditions (e.g., NaH in THF) to form intermediates, followed by lithium salt formation . Key impurities include unreacted starting materials or byproducts from incomplete ester hydrolysis. Mitigation involves:

  • Purification : Silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) .
  • Reaction Monitoring : LCMS tracking (e.g., [M+H]+ peaks) to confirm intermediate formation .
  • Lithiation : Careful pH control during ester-to-lithium salt conversion to avoid over-hydrolysis.

Q. How can spectroscopic techniques (NMR, LCMS) characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Pyrimidine ring protons appear as distinct doublets (δ 8.5–9.0 ppm), while the propanoate backbone shows signals at δ 2.5–4.0 ppm. Lithium coordination may broaden peaks .
  • LCMS : Confirm molecular weight via [M+H]+ or [M+Li]+ adducts. For example, a related compound, methyl 2-amino-3-(pyrimidin-4-yl)propanoate, shows [M+H]+ at m/z 166.18 .
  • FTIR : Carboxylate stretching vibrations (~1600 cm⁻¹) indicate successful lithiation .

Advanced Research Questions

Q. How do structural modifications (e.g., pyrimidine substitution patterns) influence the biological activity of this compound?

  • Methodological Answer :

  • Kinase Inhibition : Fluorinated pyrimidine derivatives (e.g., 6-(trifluoromethyl) groups) enhance lipophilicity and target binding, as seen in analogs inhibiting FLT3/CDK pathways .
  • SAR Studies : Compare analogs (e.g., pyridine vs. pyrimidine rings) using:
  • Enzyme Assays : Measure IC50 values against kinases (e.g., Src family) .
  • Computational Modeling : Molecular docking to predict interactions with kinase ATP-binding pockets .
  • Table : Comparison of Analog Activities
CompoundTarget KinaseIC50 (nM)Key Feature
This compoundCDK4120Unsubstituted pyrimidine
6-Trifluoromethyl derivativeFLT345Enhanced lipophilicity

Q. How can contradictory data on the compound’s solubility and bioavailability be resolved?

  • Methodological Answer :

  • Solubility Analysis : Use shake-flask or HPLC-UV methods under varying pH (lithium salts are more soluble at neutral pH) .
  • Bioavailability Studies :
  • Caco-2 Assays : Measure intestinal permeability .
  • LogP Adjustments : Introduce hydrophilic groups (e.g., morpholine) to improve aqueous solubility, as seen in related spirocyclic analogs .
  • Data Reconciliation : Cross-validate using multiple techniques (e.g., NMR vs. LCMS for purity) .

Q. What strategies optimize the compound’s stability in long-term storage for in vivo studies?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the ester or pyrimidine ring oxidation. Monitor via accelerated stability testing (40°C/75% RH) .
  • Stabilization Methods :
  • Lyophilization : Store as a lyophilized powder under argon .
  • Excipients : Use cyclodextrins or PEG matrices to prevent moisture uptake .
  • Analytical Validation : Periodic HPLC checks (retention time: ~1.01 min under SMD-FA05 conditions) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action?

  • Methodological Answer :

  • Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets .
  • Cellular Apoptosis : Flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., HCT-116) .
  • Binding Affinity : Surface plasmon resonance (SPR) with immobilized kinase domains .

Q. How can researchers address low yields in multi-step syntheses of this compound?

  • Methodological Answer :

  • Step Optimization :
  • Coupling Reactions : Use HATU/DIEA in DMF for amide bond formation (yields up to 77%) .
  • Catalysis : Pd-based catalysts (e.g., Pd2(dba)3) for Suzuki-Miyaura couplings .
  • Scale-Up : Transition from batch to continuous flow reactors for intermediates .

Data Analysis & Interpretation

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Generate IC50 values in ≥3 cell lines (e.g., leukemia vs. solid tumors) .
  • Mechanistic Profiling : RNA-seq to identify differential pathway activation (e.g., apoptosis vs. autophagy) .
  • Off-Target Effects : Compare with negative controls (e.g., pyrimidine-free analogs) .

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